molecular formula C11H15NO3 B1316030 Methyl [4-(2-aminoethoxy)phenyl]acetate CAS No. 227091-65-8

Methyl [4-(2-aminoethoxy)phenyl]acetate

Cat. No. B1316030
M. Wt: 209.24 g/mol
InChI Key: CMGZMZOHUUMLFH-UHFFFAOYSA-N
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Description

Methyl [4-(2-aminoethoxy)phenyl]acetate (MEA) is an organic compound that is widely used in laboratory experiments. It is a colorless liquid with a faint odor, and is soluble in water, ethanol, and other organic solvents. It is a versatile compound that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Abdel-Wahab et al. (2008) focused on the synthesis and reactions of various chemical compounds, including thiosemicarbazides, triazoles, and Schiff bases, which showed antihypertensive α-blocking activity. Although this study doesn't directly mention Methyl [4-(2-aminoethoxy)phenyl]acetate, it highlights the process and importance of synthesizing and studying chemical compounds for potential medicinal applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
  • Another study detailed the synthesis of 2,3,5,6-tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides from methyl (styrylsulfonyl)acetate, emphasizing the versatility of methyl acetates as building blocks in chemical synthesis (Takahashi & Yuda, 1996).

Medicinal Chemistry and Pharmacology

  • Research by Howe et al. (1992) identified the ester methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate as a potent β3-adrenergic agonist, suggesting a role in thermogenesis and potential obesity treatment. This study indicates the importance of similar acetate compounds in medical research (Howe, Rao, Holloway, & Stribling, 1992).

Antimicrobial and Anticancer Applications

  • Desai et al. (2001) synthesized and evaluated a series of methyl 2-{2-[4-oxo-3-(arylcarbonylamino )-1 ,3-thiazolidin-2-yl] phenoxy} acetates and other related compounds for their in vitro growth inhibitory activity against microbes, indicating the potential antimicrobial applications of similar acetate compounds (Desai, Dave, Shah, & Vyas, 2001).
  • Basu Baul et al. (2009) discussed the synthesis, structural characterization, and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs, revealing the potential of acetate compounds in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).

properties

IUPAC Name

methyl 2-[4-(2-aminoethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGZMZOHUUMLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572692
Record name Methyl [4-(2-aminoethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(2-aminoethoxy)phenyl]acetate

CAS RN

227091-65-8
Record name Methyl [4-(2-aminoethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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